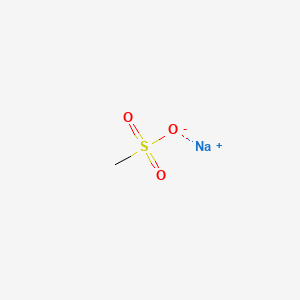

Sodium methanesulfonicacid

描述

Contextual Significance in Contemporary Chemical Science

Sodium methanesulfonate (B1217627) (CH₃SO₃Na) serves as a key compound in several areas of modern chemistry. Its importance stems from its role as a stable, water-soluble salt of methanesulfonic acid, a strong, non-oxidizing organic acid. rsc.org This combination of properties makes it a versatile reagent and a subject of study in its own right. In pharmaceutical synthesis, it is utilized as a sulfonating agent and plays a role in the creation of certain drugs. smolecule.com Furthermore, its presence and reactions in the atmosphere are of considerable interest in environmental and atmospheric chemistry. smolecule.comresearchgate.netacs.org The compound also finds use as a source of the methanesulfonate anion for the synthesis of protic ionic liquids (PILs), highlighting its relevance in materials science and green chemistry. vulcanchem.com

Overview of Key Research Domains

The application of sodium methanesulfonate spans several key research domains:

Pharmaceutical Synthesis: It is employed in the preparation of various pharmaceutically active compounds, including novel PDE2 inhibitors. smolecule.comchemicalbook.com

Atmospheric Chemistry: Researchers investigate the role of sodium methanesulfonate in atmospheric aerosol composition and its heterogeneous oxidation by hydroxyl (OH) radicals. smolecule.comresearchgate.netacs.orgvulcanchem.com Studies have shown that methanesulfonic acid, a precursor to sodium methanesulfonate, is a major organosulfur acid formed from the photochemical oxidation of dimethyl sulfide (B99878) produced by oceanic phytoplankton. researchgate.netacs.org

Electrochemistry: Sodium methanesulfonate-based electrolytes are being explored for applications such as redox flow batteries. smolecule.com

Materials Science: It serves as a precursor for synthesizing protic ionic liquids. vulcanchem.com

Analytical Chemistry: Due to its well-defined properties, it is used as a calibration standard for analytical instruments like aerosol mass spectrometers. vulcanchem.comchemicalbook.com

Cell Biology and Protein Science: In laboratory settings, it has been used as a cryoprotectant for preserving cells during freezing and as a protein precipitant for isolation and purification. smolecule.com

Historical Development of Methanesulfonate Chemistry

The story of sodium methanesulfonate is intrinsically linked to the discovery and development of its parent acid, methanesulfonic acid (MSA).

Milestones in Synthesis and Early Applications

The journey of methanesulfonate chemistry began in the mid-19th century.

Mid-19th Century: Hermann Kolbe first synthesized methanesulfonic acid between 1842 and 1845. wikipedia.org His work was a significant step in organic chemistry, contributing to the decline of the vitalism theory by demonstrating that organic compounds could be synthesized from inorganic starting materials. rsc.org

Early 20th Century: The sodium salt, sodium methanesulfonate, likely emerged as a derivative during early explorations of sulfonate ester reactions. smolecule.com Industrial production methods for related compounds, like methyl methanesulfonate, were documented by O. C. Billeter in 1905. smolecule.com

1960s: Sodium methanesulfonate gained recognition as a stable, hygroscopic solid and was included in analytical standards for melting point calibration. smolecule.com

The most direct synthesis method for sodium methanesulfonate involves the neutralization of methanesulfonic acid with sodium hydroxide (B78521). smolecule.com More complex routes include the chlorination of methanethiol (B179389) to form methanesulfonyl chloride, which is then hydrolyzed and converted to the sodium salt. smolecule.com

Evolution of Mechanistic Understanding

The understanding of the chemical behavior of methanesulfonates has evolved significantly over time.

Reactivity Studies: Comparative studies on the reactivity of methanesulfonic acid and its sodium salt have revealed differences in their oxidation rates by OH radicals, with MSA reacting faster. smolecule.comacs.org This difference is attributed to variations in surface hydration and ion dissociation. smolecule.com

Aerosol Chemistry: Research in atmospheric chemistry has provided insights into the chemical transformations of sodium methanesulfonate in aerosols. researchgate.netacs.orgvulcanchem.com Studies using aerosol flow tube reactors coupled with mass spectrometry have shown that upon heterogeneous OH oxidation, both MSA and sodium methanesulfonate dissociate to form the methanesulfonate ion (CH₃SO₃⁻). researchgate.net This ion can then fragment, influencing the chemical evolution of the aerosol. researchgate.net

Ester Formation: The mechanism of formation of potentially genotoxic sulfonate esters from the reaction of sulfonic acids and alcohols has been a subject of detailed investigation, particularly relevant to the pharmaceutical industry. pqri.orgresearchgate.net Isotopic labeling studies have confirmed that the formation of methyl methanesulfonate from methanesulfonic acid and methanol (B129727) involves the cleavage of the C-O bond in methanol. pqri.orgresearchgate.net

Structure

3D Structure of Parent

属性

CAS 编号 |

2386-57-4 |

|---|---|

分子式 |

CH4NaO3S |

分子量 |

119.10 g/mol |

IUPAC 名称 |

sodium methanesulfonate |

InChI |

InChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4); |

InChI 键 |

DWNWZFAKFWMPTI-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)O.[Na] |

其他CAS编号 |

2386-57-4 |

物理描述 |

White odorless crystalline powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

相关CAS编号 |

75-75-2 (Parent) |

同义词 |

arium methanesulfonate BMS-480188 methanesulfonate methanesulfonic acid methanesulfonic acid, ammonia salt methanesulfonic acid, chromium (2+) salt methanesulfonic acid, chromium (3+) salt methanesulfonic acid, cobalt (2+) salt methanesulfonic acid, copper (2+) salt methanesulfonic acid, iron (2+) salt methanesulfonic acid, iron (3+)salt methanesulfonic acid, nickel (2+) salt methanesulfonic acid, potassium salt methanesulfonic acid, silver (1+) salt methanesulfonic acid, sodium salt methylsulfonate potassium mesylate potassium methanesulfonate |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for Sodium Methanesulfonate

Established Preparation Routes for Metal Methanesulfonate (B1217627) Salts

Several well-documented methods exist for the preparation of metal methanesulfonate salts, including sodium methanesulfonate. These routes are often selected based on the desired purity, scale, and the nature of the metal precursor.

Direct Reaction of Methanesulfonic Acid with Metal Precursors

A primary and often the most straightforward laboratory-scale method for synthesizing metal methanesulfonate salts is the direct reaction of methanesulfonic acid (MSA) with a basic metal precursor. googleapis.com This involves reacting MSA with metal oxides, hydroxides, or carbonates. googleapis.comrsc.org For instance, sodium methanesulfonate can be prepared by neutralizing methanesulfonic acid with sodium hydroxide (B78521).

The general reactions can be represented as:

With Metal Hydroxide: M(OH)n + n CH₃SO₃H → M(SO₃CH₃)n + n H₂O

With Metal Carbonate: M₂(CO₃)n + 2n CH₃SO₃H → 2 M(SO₃CH₃)n + n H₂O + n CO₂

With Metal Oxide: M₂On + 2n CH₃SO₃H → 2 M(SO₃CH₃)n + n H₂O

A specific example is the preparation of lithium methanesulfonate, where lithium hydroxide monohydrate is slowly added to an aqueous solution of MSA. googleapis.com Similarly, reacting zinc metal with MSA yields zinc(II) methanesulfonate and hydrogen gas. rsc.org For less reactive metals, an oxidizing agent like hydrogen peroxide may be required to facilitate the dissolution of the metal in MSA. rsc.org

This method is advantageous as it often results in a pure product, especially when using high-purity precursors. rsc.org The resulting methanesulfonate salt can typically be recovered by evaporating the water. rsc.org

Electrochemical Synthesis Pathways

Electrochemical methods offer a clean and efficient route to produce metal methanesulfonate salts. googleapis.com Anodic dissolution of a metal in a methanesulfonic acid solution is a common approach, particularly for large-scale commercial production. googleapis.comrsc.org In this process, the metal to be converted into the methanesulfonate salt serves as the anode. Applying an electrochemical potential causes the metal to oxidize and dissolve into the MSA solution, forming the corresponding metal methanesulfonate. googleapis.com

To prevent the redeposition of the metal at the cathode, a divided electrochemical cell, often separated by an anion-exchange membrane, is used. googleapis.comrsc.org This membrane allows methanesulfonate anions to pass from the catholyte to the anolyte while blocking the metal cations from moving in the opposite direction. googleapis.comrsc.org This technique has been successfully used to prepare methanesulfonate salts of metals like silver, palladium, and lead. rsc.org

Another electrochemical approach involves the in-situ generation of sodium methanesulfonate through an acid-base neutralization reaction, which is then oxidized at an anode to produce other compounds. patsnap.com

Chemical Conversion from Other Metal Salts

Metal methanesulfonates can also be synthesized by converting other metal salts. googleapis.com This often involves an oxidation reaction. googleapis.com For example, tin(II) methanesulfonate has been prepared by reacting tin(II) chloride with silver(I) methanesulfonate. The driving force for this reaction is the precipitation of silver(I) chloride. rsc.org

Another approach involves reacting a metal chloride with methanesulfonic acid, followed by the removal of the resulting hydrochloric acid, often by distillation. rsc.orgnih.gov However, a significant challenge with this method is the complete removal of chloride ions from the final product. rsc.orgnih.gov

The general reaction for the conversion of a metal chloride is: MCln + n Ag(CH₃SO₃) → M(CH₃SO₃)n + n AgCl (precipitate) rsc.org

Anion-Exchange Approaches for Salt Preparation

Anion-exchange chromatography provides a method for preparing metal methanesulfonate salts. googleapis.com In this technique, an aqueous solution of a metal salt (e.g., a metal chloride or sulfate) is passed through an anion-exchange resin that has been pre-loaded with methanesulfonate anions. The resin exchanges its methanesulfonate anions for the anions in the metal salt solution, resulting in the formation of the desired metal methanesulfonate. googleapis.com

Conversely, a cation-exchange resin can be used. For example, passing a solution of cupric methanesulfonate through a column containing a sodium-form cation-exchange resin can quantitatively convert the cupric salt to sodium methanesulfonate. googleapis.com While technically feasible, the anion-exchange method can be inefficient and uneconomical for large-scale production due to the complexities of continuous operation and the significant amount of regeneration salt, such as sodium methanesulfonate, that is wasted. googleapis.com

Advanced Synthetic Techniques for Novel Methanesulfonate Compounds

Beyond the established routes, advanced synthetic strategies are being explored to create novel methanesulfonate compounds with tailored properties. These methods focus on modifying the anionic component of the salt to generate more complex structures.

Anionic Site-Substitution for Mixed-Anion Methanesulfonate Salts

A promising strategy for discovering new metal methanesulfonate compounds is through anionic site-substitution. rsc.orgrsc.org This approach involves creating mixed-anion salts where the methanesulfonate anion is combined with other anions within the same crystal structure. rsc.orgrsc.org This technique can lead to materials with unique and tunable properties. rsc.org

Recent research has demonstrated the synthesis of four new mixed-anionic sodium methanesulfonate compounds: Na₅(SO₃CH₃)₄(X), where X can be BF₄⁻, ClO₄⁻, PF₆⁻, or I⁻. rsc.orgrsc.orgrsc.org These compounds were synthesized using hydrothermal methods, which involved reacting non-stoichiometric mixtures of sodium carbonate, methanesulfonic acid solution, and a source of the secondary anion (e.g., NaBF₄, HClO₄, or NH₄I). rsc.org

The resulting compounds crystallize in monoclinic space groups and, in some cases, form large, high-quality crystals at ambient conditions. rsc.orgrsc.org These mixed-anion salts exhibit interesting properties, such as wide optical transparency and thermal stability up to 350 °C. rsc.orgrsc.org This demonstrates that ionic substitution is a viable method for creating new and complex metal methanesulfonate salts with diverse characteristics. rsc.orgrsc.org

| Compound | Formula | Crystal System | Synthesis Method |

| Sodium Tetrafluoroborate Methanesulfonate | Na₅(SO₃CH₃)₄(BF₄) | Monoclinic | Hydrothermal |

| Sodium Perchlorate Methanesulfonate | Na₅(SO₃CH₃)₄(ClO₄) | Monoclinic | Hydrothermal |

| Sodium Hexafluorophosphate Methanesulfonate | Na₅(SO₃CH₃)₄(PF₆) | Monoclinic | Ambient Crystal Growth |

| Sodium Iodide Methanesulfonate | Na₅(SO₃CH₃)₄(I) | Monoclinic | Hydrothermal |

Table generated from data in sources rsc.orgrsc.org.

Further research has also led to the synthesis of other mixed-anion metal methanesulfonates, such as Bi(SeO₃)(CH₃SO₃), Bi(TeO₃)(CH₃SO₃), Ba(BF₄)(CH₃SO₃), and Ba₂(BF₄)(CH₃SO₃)₃(H₂O)₃. acs.org These compounds also exhibit unique structural features, including two-dimensional layered structures. acs.org

Functionalization and Derivatization for Specific Chemical Applications

Sodium methanesulfonate (CH₃SO₃Na) serves as a versatile and stable precursor for introducing the methanesulfonyl group into various molecular structures. Its derivatization is a key strategy in organic synthesis for accessing a range of functional compounds.

A primary and widely utilized derivatization pathway involves the conversion of sodium methanesulfonate to methanesulfonyl chloride (CH₃SO₂Cl). This transformation is typically achieved through reaction with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride. orgsyn.org A solvent-free method for this conversion has been developed, reacting dried sodium methanesulfonate with thionyl chloride in the presence of a catalyst. This process can achieve yields of 80% to 93% and produces methanesulfonyl chloride with a purity of over 98%. google.com The resulting methanesulfonyl chloride is a highly reactive intermediate.

The reactivity of methanesulfonyl chloride allows for the synthesis of a diverse array of derivatives through nucleophilic substitution reactions:

Sulfonamides: Reaction with primary and secondary amines yields methanesulfonamides. wikipedia.org These compounds are notably stable against hydrolysis under both acidic and basic conditions. wikipedia.org

Sulfonate Esters: Reaction with alcohols in the presence of a non-nucleophilic base produces methanesulfonates (mesylates). wikipedia.org The formation of these esters is believed to proceed through the generation of a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂). wikipedia.org

Another significant application of sodium methanesulfonate is in the synthesis of ionic liquids (ILs). chemicalbook.comsigmaaldrich.com In these syntheses, the methanesulfonate anion is paired with various organic cations. chemicalbook.comsigmaaldrich.com The properties of the resulting ionic liquids can be tuned by modifying the structure of the cation. For instance, ether-functionalized imidazolium (B1220033) and phosphonium (B103445) ionic liquids with the methanesulfonate anion have been prepared. nih.govscielo.brrsc.org The introduction of ether chains can influence the physicochemical properties of the ILs, such as their fluidity. nih.gov Research has shown that the cation-anion hydrogen bonding strength in imidazolium-based ILs is anion-dependent, with methanesulfonate showing strong interactions. scielo.br

The following table summarizes key derivatization reactions starting from sodium methanesulfonate and its primary derivative, methanesulfonyl chloride.

| Starting Material | Reagent(s) | Derivative Product | Reaction Conditions | Yield (%) | Purity (%) |

| Sodium methanesulfonate | Thionyl chloride, Catalyst | Methanesulfonyl chloride | Solvent-free, 50°C-90°C | 80-93 | >98 google.com |

| Methanesulfonyl chloride | Primary or Secondary Amines | Methanesulfonamides | Varies | - | - |

| Methanesulfonyl chloride | Alcohols, Non-nucleophilic base | Methanesulfonate Esters | Varies | - | - |

| Sodium methanesulfonate | 1-butyl-3-methylimidazolium bromide | 1-butyl-3-methylimidazolium methanesulfonate | Metathesis in methanol (B129727) | - | - |

| Sodium methanesulfonate | Butylpyridinium bromide | Butylpyridinium methanesulfonate | Metathesis in methanol, room temperature, overnight | - | - |

| Sodium methanesulfonate | Diethyldibutylammonium bromide | Diethyldibutylammonium methanesulfonate | Metathesis in methanol, room temperature, overnight | - | - |

Chemical Reactivity, Transformation Mechanisms, and Interfacial Phenomena

Fundamental Reactivity Profiles

Sodium methanesulfonate (B1217627), the sodium salt of methanesulfonic acid (MSA), exhibits considerable stability under a range of conditions. The robustness of the methanesulfonate anion is primarily due to the strength of the carbon-sulfur (C–S) bond, which is resistant to hydrolysis under both acidic and alkaline conditions. rsc.org

Studies have demonstrated its notable thermal and chemical stability. For instance, when heated in an autoclave with an excess of 3.7 M sodium hydroxide (B78521) solution for three hours, no decomposition of the methanesulfonate anion was observed at 315°C. rsc.org At higher temperatures under the same conditions, only minimal decomposition was recorded, with 1.5% at 345°C and 11% at 375°C. rsc.org The salt is generally stable under normal ambient storage and handling conditions. chemos.de

Furthermore, the methanesulfonate anion is highly resistant to strong oxidizing agents such as hydrogen peroxide, nitric acid, and potassium permanganate. rsc.org It is also stable against strong reducing agents like nascent hydrogen. rsc.org The decomposition temperature for sodium methanesulfonate is reported to be between 435–450°C. rsc.org However, it is recommended to keep the substance away from strong oxidizing agents and highly alkaline or acidic materials to prevent potential exothermic reactions. dcfinechemicals.com

The stability of colistin (B93849) sodium methanesulfonate (a derivative) has been studied in aqueous media. While the derivative itself undergoes hydrolysis, the stability of the core methanesulfonate group is not the primary point of degradation. nih.gov The hydrolysis observed in these complex molecules involves the cleavage of sulfomethyl groups from amine precursors, rather than the breakdown of the C-S bond in the methanesulfonate moiety itself. nih.gov

Table 1: Thermal Decomposition of Methanesulfonate Anion in Alkaline Solution

| Temperature (°C) | Conditions | Decomposition (%) | Source |

|---|---|---|---|

| 315 | 3.7 M NaOH, 3 hours | 0 | rsc.org |

| 345 | 3.7 M NaOH, 3 hours | 1.5 | rsc.org |

| 375 | 3.7 M NaOH, 3 hours | 11 | rsc.org |

| 435-450 | Thermal decomposition in air | Decomposes into Na₂CO₃ and SO₂ | rsc.org |

The reaction between the methanesulfonate anion (CH₃SO₃⁻) and hydroxyl radicals (•OH) is a key process, particularly in atmospheric chemistry. Pulse radiolysis studies have been employed to determine the kinetics of this reaction. The rate constant for the reaction of •OH with CH₃SO₃⁻ was determined to be 1.24 (± 0.07) x 10⁷ M⁻¹s⁻¹. This reaction is noted to be independent of pH over the range of 3.8 to 6.5 and nearly independent of ionic strength. acs.org

The oxidation of methanesulfonate by hydroxyl radicals is considered too slow to be a significant sink in typical remote cloud droplets but may become important in aerosols where concentrations can be higher. acs.org In atmospheric contexts, methanesulfonic acid and its salts, like sodium methanesulfonate, accumulate at the aerosol surface, making them susceptible to heterogeneous oxidation by gas-aerosol interface reactions with oxidants like •OH. researchgate.net

Kinetic measurements show that the heterogeneous oxidation of sodium methanesulfonate by •OH has an effective uptake coefficient (γ_eff) of 0.20 ± 0.06 at 90% relative humidity. researchgate.net This is slower than the reaction with methanesulfonic acid itself (γ_eff = 0.45 ± 0.14), a difference potentially attributed to the higher hygroscopicity of sodium methanesulfonate. researchgate.net The increased water molecule coverage on the sodium methanesulfonate surface may lower the reactive collision probability between the methanesulfonate anion and hydroxyl radicals. researchgate.net The product of dimethylsulfoxide (DMSO) oxidation by the hydroxyl radical is methanesulfinate, which is subsequently oxidized by the same radical to methanesulfonate. nih.gov

Table 2: Reaction Rate Constants and Uptake Coefficients for Methanesulfonate with •OH

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Aqueous Phase Rate Constant (k) | 1.24 (± 0.07) x 10⁷ M⁻¹s⁻¹ | Ionic strength = 0.2 M, pH 3.8-6.5 | |

| Effective Uptake Coefficient (γ_eff) | 0.20 ± 0.06 | Heterogeneous oxidation, 90% RH | researchgate.net |

Chemical Stability Under Varied Conditions

Mechanistic Investigations of Chemical Transformations

In atmospheric systems, sodium methanesulfonate exists in aerosol particles. Its transformation is significantly influenced by heterogeneous oxidation at the gas-aerosol interface, primarily driven by hydroxyl (•OH) radicals. researchgate.net Methanesulfonic acid (MSA) and its salts, such as sodium methanesulfonate, are surface-active and tend to accumulate at the aerosol surface, increasing their availability for such reactions. researchgate.net

Upon oxidation, both MSA and sodium methanesulfonate dissociate to form the methanesulfonate anion (CH₃SO₃⁻). researchgate.net The reaction with •OH radicals leads to the fragmentation of the CH₃SO₃⁻ anion. The primary fragmentation products are formaldehyde (B43269) (HCHO) and a sulfite (B76179) radical anion (SO₃•⁻). researchgate.net Due to its high volatility, formaldehyde tends to partition back into the gas phase. researchgate.net

The resulting sulfite radical anion can initiate a cascade of chain reactions within the aerosol phase, involving various inorganic sulfur radicals and ions. researchgate.net This SO₃•⁻-initiated chemistry, along with the initial fragmentation, represents the major pathway controlling the chemical evolution of sodium methanesulfonate aerosols during heterogeneous OH oxidation. researchgate.net The lifetime of MSA in the particle phase may be limited to only a few days under conditions of high photochemical oxidation due to these heterogeneous reactions. acs.orgacs.org

The methanesulfonate anion can participate in electron transfer reactions. Anodic oxidation of the methanesulfonate anion can lead to the formation of the methylsulfonyloxyl radical (CH₃S(O)₂O•). rsc.org Two of these radicals can then recombine to form bis(methanesulfonyl)peroxide. rsc.org Furthermore, photoinduced electron transfer reactions involving arylmethyl methanesulfonates as electron acceptors have been shown to generate a transient pair of radicals: a β-keto radical and an arylmethyl radical. rsc.orgrsc.org

The oxidation of methanesulfinate, a precursor, by one-electron oxidants proceeds through an outer-sphere electron transfer pathway, producing a sulfonyl radical as a transient intermediate and ultimately methanesulfonate as the final product. auburn.edu In the presence of dioxygen, the OH-radical-induced oxidation of methanesulfinic acid can initiate a chain reaction. rsc.orgresearchgate.net This process is initiated by the oxidation of the substrate by the methylsulfonylperoxyl radical (CH₃S(O₂)OO•) to form the highly oxidizing CH₃S(O₂)O• radical, which then propagates the chain. rsc.org The observation of certain byproducts in reactions involving sodium sulfinates is a strong indicator of single electron transfer (SET) processes occurring from the sulfinate salt. semanticscholar.org

The methanesulfonate anion (CH₃SO₃⁻) is known to be an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. wikipedia.orgresearchgate.net This property is attributed to the effective delocalization of the negative charge across the three oxygen atoms. researchgate.net Consequently, organosulfur compounds like methyl methanesulfonate readily undergo nucleophilic substitution at the carbon atom rather than at the sulfur atom, displacing the methanesulfonate anion. acs.org

While the methanesulfonate anion is an excellent leaving group, its role as a nucleophile is less pronounced due to its low basicity and high stability. pqri.org However, in specific contexts, it can act as a nucleophile. For example, sodium methanesulfonate can be used to regenerate anion-exchange resins, where it displaces other anions. googleapis.com It can also participate in reactions to form ammonium (B1175870) methanesulfonate from ammonium sulfate (B86663) in a suitable solvent. googleapis.com Studies comparing the nucleophilic reactivity of various anions in ionic liquids have included the methanesulfonate anion, providing data on its relative reactivity in different solvent systems. researchgate.net In gas-phase ion-molecule reactions, nucleophilic substitution at the carbon of methyl methanesulfonate is observed to some extent with every anion studied, yielding the CH₃SO₃⁻ ion as a product. acs.org

Electron Transfer and Radical-Mediated Processes

Interfacial Chemistry and Surface Activity

Sodium methanesulfonate (CH₃SO₃Na), as the salt of a strong acid (methanesulfonic acid) and a strong base (sodium hydroxide), exhibits significant surface-active properties that influence atmospheric and interfacial chemical processes. Its behavior at interfaces, particularly the air/water interface of aerosol particles, is crucial for understanding its role in atmospheric chemistry.

Influence on Air/Water Interface Dynamics

The methanesulfonate ion (CH₃SO₃⁻) possesses amphiphilic character due to its polar sulfonate head and nonpolar methyl group. This structure leads to its accumulation at the air-water interface of aqueous solutions and aerosol particles. acs.orgresearchgate.net Molecular dynamics simulations and surface tension measurements have confirmed the surfactant-like properties of the methanesulfonate ion, showing its tendency to accumulate at the surface of wet, deliquesced particles. nih.govrsc.org

Studies using vibrational sum frequency generation (VSFG) spectroscopy and molecular dynamics (MD) simulations on the related methanesulfonic acid (MSA) have shown that the methyl (CH₃) groups are preferentially oriented outwards, into the air, at the aqueous surface. acs.org This orientation at the air-water interface is a key aspect of its surface activity. In solutions containing both sodium methanesulfonate and sodium chloride, the methanesulfonate ions are found to have a high propensity for the air/water interface. nih.gov This surface preference is significant in atmospheric marine aerosols, where sodium methanesulfonate often coexists with sea salt (sodium chloride).

The presence of sodium methanesulfonate reduces the surface tension of water. nih.govnih.gov While a definitive critical micelle concentration (CMC) may not always be clear from surface tension data alone, the reduction in surface tension is an indicator of its surface activity. nih.gov This property influences the formation and stability of aerosols and clouds. copernicus.org In mixed particles, this surface activity leads to a specific morphology; upon drying, particles composed of sodium methanesulfonate and sodium chloride form a core-shell structure, with the sodium chloride constituting the core and sodium methanesulfonate forming an outer shell. nih.govrsc.orgcas.cz

Impact on Heterogeneous Reaction Kinetics in Particulate Systems

The accumulation of sodium methanesulfonate at the surface of aerosol particles directly impacts the kinetics of heterogeneous reactions, which are chemical reactions that occur at the interface between two phases (e.g., gas-aerosol).

Research into the heterogeneous oxidation of sodium methanesulfonate by hydroxyl (OH) radicals, a key atmospheric oxidant, provides direct kinetic data. acs.orgresearchgate.net In laboratory studies using an aerosol flow tube reactor at 90% relative humidity (RH), the effective OH uptake coefficient (γ_eff) for sodium methanesulfonate was measured. acs.orgresearchgate.net The uptake coefficient represents the probability that a collision of a gas-phase molecule (OH radical) with the aerosol surface results in its uptake and reaction.

One proposed reason for this difference is the higher hygroscopicity of sodium methanesulfonate compared to its acid form. acs.orgresearchgate.net The increased water coverage on the surface of the sodium methanesulfonate aerosol may decrease the probability of reactive collisions between the surface-bound methanesulfonate ions and the incoming OH radicals, leading to a slower reaction rate. acs.orgresearchgate.net The oxidation process involves the fragmentation of the dissociated methanesulfonate ion (CH₃SO₃⁻) into formaldehyde (HCHO) and a sulfite radical (SO₃•⁻). acs.orgresearchgate.net

The presence of sodium methanesulfonate also affects the reactivity of other aerosol components. In mixed sodium chloride and sodium methanesulfonate particles, which serve as a proxy for marine aerosols, the presence of a sodium methanesulfonate shell has been shown to inhibit the reactive uptake of nitric acid (HNO₃). nih.govrsc.orgcas.cz The net reaction probability for the heterogeneous reaction between the particle and gas-phase HNO₃ was observed to decrease significantly with an increasing proportion of sodium methanesulfonate and at lower relative humidity. nih.govrsc.orgcas.cz This is because the reaction of HNO₃ with sodium methanesulfonate is not thermodynamically favored, meaning the formation of a methanesulfonate shell on sea salt particles reduces their capacity to act as a sink for atmospheric HNO₃. cas.cz

Table 1: Heterogeneous Reaction Kinetics of Sodium Methanesulfonate

| Reactant | Product(s) | Uptake Coefficient (γ_eff) | Conditions | Reference(s) |

|---|---|---|---|---|

| OH Radical | Formaldehyde (HCHO), Sulfite Radical (SO₃•⁻) | 0.20 ± 0.06 | 90% Relative Humidity | acs.org, researchgate.net |

Table 2: Influence of Sodium Methanesulfonate on Heterogeneous Reactions in Mixed Particulate Systems

| System | Gas-Phase Reactant | Effect of CH₃SO₃Na | Key Finding | Reference(s) |

|---|---|---|---|---|

| Mixed CH₃SO₃Na/NaCl Particles | Nitric Acid (HNO₃) | Inhibition | The net reaction probability decreases with increasing CH₃SO₃Na content and lower RH. | cas.cz, nih.gov, rsc.org |

Role in Catalysis and Advanced Chemical Processes

Catalytic Applications of Methanesulfonate-Derived Species

The methanesulfonate (B1217627) group, whether as a free acid or as a salt, exhibits notable catalytic properties that are harnessed in a range of chemical transformations.

Brønsted Acid Catalysis in Organic Synthetic Reactions

Methanesulfonic acid (MSA), the parent acid of sodium methanesulfonate, is a strong Brønsted acid with a pKa of -1.9, making it an effective catalyst for numerous organic reactions. researchgate.networdpress.com Its high acidity, coupled with being less corrosive and toxic than many mineral acids, positions it as a "green" acid catalyst. researchgate.net MSA is utilized in various synthetic transformations, including esterification, alkylation, and condensation reactions. researchgate.netrsc.org For instance, it has been successfully employed in the synthesis of 2'-hydroxy chalcones through Claisen-Schmidt condensation and in the production of alkyl levulinates. researchgate.nettsijournals.com The strength of MSA as a Brønsted acid allows it to facilitate reactions that might otherwise require harsh conditions or less environmentally friendly catalysts. researchgate.net It has been used in Friedel-Crafts reactions, demonstrating its utility in C-C bond formation. thieme-connect.de Furthermore, MSA supported on silica (B1680970) has been shown to be an efficient and reusable solid acid catalyst for reactions like the Pechmann reaction for coumarin (B35378) synthesis. wordpress.comcdnsciencepub.com

Table 1: Examples of Organic Reactions Catalyzed by Methanesulfonic Acid

| Reaction Type | Reactants | Product | Catalyst | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | 2'-hydroxy acetophenone, Benzaldehyde | 2'-hydroxy chalcone | Methanesulfonic acid | tsijournals.com |

| Friedel-Crafts Acylation | Phenols, Carboxylic acids | ortho-Hydroxyaryl ketones | Methanesulfonic acid | iau.ir |

| Pechmann Reaction | Phenols, Ethyl acetoacetate | 4-methylcoumarin derivatives | Silica-supported Methanesulfonic acid | wordpress.comcdnsciencepub.com |

| Esterification | Aliphatic Carboxylic Acids | Esters | Copper Methanesulfonate | researchgate.net |

Transition Metal Methanesulfonate Salts as Reusable Catalysts

Transition metal salts of methanesulfonic acid have emerged as versatile and often reusable catalysts in organic synthesis. researchgate.net A study comparing sixteen different metal methanesulfonates found ferrous methanesulfonate to be a highly effective and recyclable catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions. researchgate.net Similarly, praseodymium methanesulfonate has been used as a reusable catalyst for the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones. researchgate.net The reusability of these catalysts is a significant advantage, contributing to more sustainable chemical processes. researchgate.netunirioja.es For example, aluminum methanesulfonate has been demonstrated as a reusable catalyst for the one-pot synthesis of 1-carbamatoalkyl-2-naphthols. researchgate.net The catalytic activity of these metal salts is attributed to the Lewis acidity of the metal center, which is modulated by the methanesulfonate counterion.

Mechanistic Contributions to Atmospheric Catalysis

Methanesulfonic acid, an oxidation product of dimethyl sulfide (B99878) (DMS) emitted from marine environments, plays a crucial role in atmospheric chemistry and aerosol formation. copernicus.orgcopernicus.orgnoaa.gov MSA can contribute to the growth of existing aerosol particles and may participate in new particle formation, especially in the presence of bases like ammonia (B1221849) and amines. copernicus.orgcopernicus.orgnih.gov The presence of MSA can significantly increase the formation rates of molecular clusters, for instance, in a system containing sulfuric acid and dimethylamine. copernicus.orgcopernicus.org While sulfuric acid is a primary driver of atmospheric nucleation, MSA's role is becoming increasingly recognized as vital for accurately predicting marine nucleation rates. nih.gov The interaction between MSA, sulfuric acid, and atmospheric bases can lead to complex reaction pathways that either enhance or suppress particle formation depending on the specific base involved. nih.gov Recent research also highlights a temperature-sensitive mechanism for MSA formation from the CH₃SO₂ radical, suggesting that in colder regions, a larger amount of MSA can be formed from DMS oxidation. nih.gov Furthermore, MSA and its salt, sodium methanesulfonate, can undergo heterogeneous oxidation by OH radicals, a process that influences their atmospheric lifetime and subsequent chemical transformations. acs.org

Electrochemical Applications and Electrolyte Contributions

The unique properties of sodium methanesulfonate and other metal methanesulfonates, such as high solubility and electrochemical stability, make them valuable components in various electrochemical processes. rsc.orgtib-chemicals.com

Formulation as a Component in Electroplating Solutions

Sodium methanesulfonate and other metal methanesulfonates are widely used in the formulation of electroplating baths, particularly in the electronics industry for depositing metal and alloy layers on printed circuit boards and connectors. tib-chemicals.comtib-chemicals.com These electrolytes are favored for their ability to produce uniform and precise metal deposition. tib-chemicals.com Methanesulfonate-based electrolytes, such as those for tin and tin-lead solder plating, are considered a safer and more environmentally friendly alternative to traditional fluoroboric acid-based systems. rsc.org The high solubility of metal methanesulfonate salts allows for the preparation of highly concentrated plating baths, which can improve the efficiency and lifespan of the plating process. rsc.orgtib-chemicals.com For example, they are used in the high-speed plating of tin on steel for food cans. rsc.org The formulation often includes additives to control the properties of the deposited layer. google.com

Table 2: Applications of Methanesulfonate Salts in Electroplating

| Application | Metal/Alloy Deposited | Substrate | Industry | Reference |

|---|---|---|---|---|

| Solder Deposition | Tin-Lead | Printed Circuit Boards | Electronics | rsc.orgtib-chemicals.com |

| Protective Coating | Tin | Steel | Food Packaging | rsc.org |

| Alloy Plating | Copper-Tin | Various | Electronics, Automotive | researchgate.netunlp.edu.ar |

| Nickel Plating | Nickel-Phosphorus | Various | General Manufacturing | nmfrc.org |

Electrochemical Stability in Aqueous Systems

Aqueous solutions of sodium methanesulfonate exhibit a notable degree of electrochemical stability. rsc.org The methanesulfonate anion is resistant to both oxidation and reduction reactions, contributing to a wide electrochemical window. rsc.org Studies have shown that concentrated MSA solutions have an electrochemical window on a platinum electrode extending from approximately -2 V to +2 V versus the standard hydrogen electrode. rsc.org The decomposition voltage of an aqueous solution of sodium methanesulfonate, where hydrogen is generated, is approximately -0.77 V, and the potential window for oxidation-reduction is calculated to be around 2.23 V. google.com This stability is crucial for its application in electrolytes for processes like electroplating and in emerging technologies such as redox flow batteries. rsc.org The stability of the methanesulfonate anion prevents it from interfering with the desired electrochemical reactions at the electrodes. nmfrc.org

Applications in Advanced Materials Science

The unique properties of the methanesulfonate ion have led to its exploration in the development of sophisticated materials, particularly in the fields of optoelectronics and nonlinear optics.

Ligand exchange is a critical step in the fabrication of high-quality quantum dot solid films necessary for electronic devices. researchgate.net Sodium methanesulfonate is utilized in post-synthesis ligand exchange processes to replace the long, insulating organic ligands typically used during synthesis. acs.orgnih.gov This exchange improves charge transport and carrier mobility within the PQD films. acs.orgnih.gov Studies have shown that modifying PQD films with sodium methanesulfonate leads to significantly improved surface morphology, enhanced radiative recombination efficiency, and increased carrier mobility. acs.orgnih.gov Consequently, perovskite LEDs fabricated from these NaMeS-capped PQDs exhibit remarkable enhancements in performance. acs.orgnih.gov For instance, one study reported that this strategy led to a maximum external quantum efficiency (EQE) of 9.41% in the resulting Pe-LEDs. acs.orgnih.gov Another study employing a synergistic post-processing strategy with NaMeS achieved a peak EQE of 9.82%, a 1.91-fold improvement over standard devices. researchgate.net

Table 1: Performance Enhancement of Perovskite LEDs via Sodium Methanesulfonate Ligand Strategy

| Performance Metric | Standard Device | NaMeS-Treated Device | Improvement Factor | Reference |

| Peak External Quantum Efficiency (EQE) | --- | 9.41% | --- | acs.org, nih.gov |

| Peak External Quantum Efficiency (EQE) | --- | 9.82% | 1.91x | researchgate.net |

Metal methanesulfonates are considered promising candidates for high-performance nonlinear optical (NLO) materials due to their potential for large bandgaps, significant local anisotropy, and large polarization. rsc.org Research in this area has focused on using anionic substitution as a strategy to create new complex metal methanesulfonates. rsc.org Scientists have synthesized a family of new mixed-anionic sodium methanesulfonate compounds, Na₅(SO₃CH₃)₄(X), where X can be various anions like BF₄⁻, ClO₄⁻, PF₆⁻, or I⁻. rsc.org These novel materials have been grown as large, high-quality crystals and exhibit wide optical transparency and high thermal stability, suggesting their viability for NLO applications. rsc.org

Table 2: Properties of Mixed-Anionic Sodium Methanesulfonate NLO Materials

| Compound | Crystal System | Thermal Stability | Optical Transparency | Reference |

| Na₅(SO₃CH₃)₄(BF₄) | Monoclinic | Stable below 350 °C | 400–1100 nm | rsc.org |

| Na₅(SO₃CH₃)₄(ClO₄) | Monoclinic | Stable below 350 °C | 400–1100 nm | rsc.org |

| Na₅(SO₃CH₃)₄(PF₆) | Monoclinic | Stable below 350 °C | 400–1100 nm | rsc.org |

| Na₅(SO₃CH₃)₄(I) | Monoclinic | --- | --- | rsc.org |

Engineering Optoelectronic Performance via Ligand Exchange

Stoichiometric Reagent Applications in Organic Synthesis

Beyond its role in catalysis and materials science, sodium methanesulfonate is used as a stoichiometric reagent in specific organic synthesis applications. googleapis.com A primary use is in the preparation of other metal methanesulfonate salts through metathesis reactions. googleapis.com For example, reacting a soluble metal sulfate (B86663) with a stoichiometric amount of a Group IIA (alkaline earth metal) methanesulfonate, or reacting a soluble metal chloride with silver methanesulfonate, can produce the desired metal methanesulfonate product. googleapis.com In these reactions, the precipitation of an insoluble co-product, such as a sulfate salt or silver chloride, drives the reaction to completion. googleapis.com It is also used to introduce the methanesulfonate anion in the synthesis of specific compounds, such as the preparation of camostat (B1201512) methanesulfonate from camostat chloride. googleapis.com While the broader class of sodium sulfinates is widely used for creating S-S, N-S, and C-S bonds, the use of sodium methanesulfonate as a stoichiometric reagent is typically more specialized. rsc.org

Environmental Chemical Transformations and Atmospheric Fate

Atmospheric Formation Pathways

The atmospheric journey of sodium methanesulfonate (B1217627) begins with the emission of DMS from oceanic phytoplankton. researchgate.netacs.org Through a series of photochemical reactions, DMS is transformed into methanesulfonic acid (MSA), which then can react with other atmospheric constituents to form salts like sodium methanesulfonate. researchgate.netacs.org

Dimethyl sulfide (B99878) is the most abundant volatile sulfur compound released from the oceans, serving as a primary precursor to atmospheric sulfur compounds. vliz.be In the atmosphere, DMS undergoes oxidation, primarily initiated by the hydroxyl (OH) radical during the daytime. vliz.be This complex oxidation process involves multiple steps and can proceed through different channels, leading to the formation of several products, including sulfur dioxide (SO2), dimethyl sulfoxide (B87167) (DMSO), and methanesulfonic acid (MSA). copernicus.org

The formation of MSA from DMS oxidation is a key pathway. acs.orgrsc.org Experimental studies have shown that the reaction with OH radicals is a significant source of MSA in the atmosphere. vliz.be The process can be summarized by the initial reaction of DMS with OH, leading to the formation of an adduct that can then react further to produce MSA. copernicus.org While MSA is a major product, its yield can be influenced by environmental conditions such as temperature. acs.org Lower temperatures have been found to enhance the production of gas-phase MSA from the OH-initiated oxidation of DMS. acs.org Once formed, the acidic MSA can react with sodium-containing species present in marine aerosols, such as sea salt (sodium chloride), to form sodium methanesulfonate. researchgate.netacs.org

Methanesulfonic acid, and by extension its salt, sodium methanesulfonate, plays a crucial role in the formation and growth of atmospheric aerosol particles, particularly in the marine boundary layer. acs.org Aerosols are tiny solid or liquid particles suspended in the atmosphere that can influence climate by scattering and absorbing solar radiation and by acting as cloud condensation nuclei (CCN).

MSA is known to participate in the nucleation of new particles and contribute to the growth of existing ones. acs.org In marine environments, MSA is a significant component of non-sea-salt sulfate (B86663) aerosols. vliz.beawi.de Its presence is often used as a tracer for biogenic sulfur emissions. acs.org The concentration of MSA in aerosols exhibits strong seasonality, particularly in coastal and polar regions, which is linked to the seasonal cycles of marine biological activity and sea ice coverage. awi.de

While predominantly associated with marine environments, methanesulfonate has also been observed in terrestrial aerosols. nih.gov Its presence inland can be a result of long-range transport of marine air masses. nih.gov Furthermore, some studies suggest potential terrestrial sources, though marine emissions are the dominant global contributor. copernicus.org In both marine and terrestrial settings, the hygroscopic properties of methanesulfonate salts, including sodium methanesulfonate, influence their ability to take up water and act as effective CCN. researchgate.netarm.gov The formation of sodium methanesulfonate within aerosol particles is a result of the reaction between MSA and sea salt aerosols. researchgate.netacs.org

Origin from Photochemical Oxidation of Dimethyl Sulfide (DMS)

Atmospheric Degradation Mechanisms

Once formed, sodium methanesulfonate in atmospheric aerosols is not inert. It can be removed from the atmosphere through wet and dry deposition or undergo further chemical transformations. google.com

A primary atmospheric degradation pathway for particulate methanesulfonate is through heterogeneous oxidation by hydroxyl (OH) radicals. researchgate.netacs.org This process occurs at the surface of aerosol particles where the methanesulfonate is exposed to gas-phase OH radicals.

Laboratory studies have determined the kinetics of this reaction. The effective OH uptake coefficient (γ), a measure of the reaction probability upon collision, has been measured for both methanesulfonic acid and sodium methanesulfonate. For sodium methanesulfonate, the effective OH uptake coefficient was found to be 0.20 ± 0.06 at 90% relative humidity. researchgate.netacs.org In comparison, methanesulfonic acid reacts faster with a γ of 0.45 ± 0.14 under the same conditions. researchgate.netacs.org

The oxidation of the methanesulfonate ion (CH₃SO₃⁻) by OH radicals leads to the fragmentation of the molecule. researchgate.netacs.org The primary products are formaldehyde (B43269) (HCHO) and the sulfite (B76179) radical ion (SO₃•⁻). researchgate.netacs.org Formaldehyde is volatile and can partition back into the gas phase. researchgate.netacs.org The sulfite radical can initiate a series of chain reactions within the aerosol, leading to the formation of inorganic sulfate. researchgate.netacs.orgnih.gov This transformation of organic sulfur (methanesulfonate) to inorganic sulfur (sulfate) has important implications for the chemical composition and properties of atmospheric aerosols.

| Compound | Effective OH Uptake Coefficient (γ) | Relative Humidity (%) |

|---|---|---|

| Sodium Methanesulfonate | 0.20 ± 0.06 | 90 |

| Methanesulfonic Acid | 0.45 ± 0.14 | 90 |

Several environmental factors can influence the atmospheric reactivity of sodium methanesulfonate. These include relative humidity, temperature, and the presence of other atmospheric constituents.

Relative humidity (RH) plays a significant role in the heterogeneous oxidation of methanesulfonate. The difference in reactivity between methanesulfonic acid and sodium methanesulfonate has been partly attributed to the higher hygroscopicity of the sodium salt. researchgate.netacs.org At high RH, the increased water uptake by sodium methanesulfonate particles may create a thicker aqueous layer at the surface, which could reduce the probability of reactive collisions between the methanesulfonate ion and gas-phase OH radicals, leading to a slower reaction rate. acs.org

Temperature is another critical parameter, particularly in the formation of the precursor, MSA. Lower temperatures favor the formation of MSA from DMS oxidation, which in turn can lead to higher concentrations of sodium methanesulfonate in colder regions. acs.org The atmospheric lifetime of DMS itself is dependent on latitude and environmental conditions, which will indirectly affect methanesulfonate production. copernicus.org

Beyond atmospheric processes, methanesulfonate that is deposited onto the Earth's surface can be degraded by microorganisms. google.com This represents a crucial link in the biogeochemical sulfur cycle, returning sulfur to terrestrial and aquatic ecosystems. google.complos.org

Several bacterial strains capable of utilizing methanesulfonic acid as a sole source of carbon and energy have been isolated from both marine and soil environments. plos.orgnih.govasm.org The microbial degradation of MSA is initiated by an enzyme called methanesulfonate monooxygenase (MSAMO). plos.org This enzyme catalyzes the cleavage of MSA into formaldehyde and sulfite. plos.orgnih.govasm.org

Influence of Environmental Parameters on Atmospheric Reactivity

Tracer Applications in Atmospheric Chemistry

Methanesulfonate (MSA), the salt form of methanesulfonic acid, serves as a significant tool in atmospheric chemistry for tracing biogenic sulfur emissions and characterizing the complex composition of atmospheric aerosols. Its unique properties make it an invaluable marker for understanding atmospheric processes.

Methanesulfonate is a key oxidation product of dimethyl sulfide (DMS), a volatile sulfur compound produced in vast quantities by marine phytoplankton. acs.orgnih.govrsc.org Once emitted into the atmosphere, DMS is oxidized to form methanesulfonic acid and sulfate. acs.orgnih.gov Unlike sulfate, which has numerous anthropogenic sources, methanesulfonic acid is exclusively derived from the oxidation of biogenic DMS. acs.orgnih.gov This singular, well-defined natural source makes MSA an excellent and unambiguous tracer for sulfur of biogenic origin in the marine atmosphere. acs.orgcambridge.org

The utility of MSA as a tracer is greatly enhanced through the analysis of its stable isotopes. Scientists utilize sulfur and oxygen isotope signatures to investigate the specific pathways of DMS oxidation and to apportion sources of atmospheric sulfur. acs.orgpnas.org

Sulfur Isotopes: The sulfur isotope composition of MSA can be compared to that of seawater sulfate, dimethylsulfoniopropionate (DMSP, the precursor to DMS in phytoplankton), and non-sea-salt sulfate (nss-SO₄²⁻) to trace the transformation of sulfur from the ocean into the atmosphere. pnas.org By measuring the sulfur isotope ratios (e.g., δ³⁴S), researchers can distinguish biogenically derived sulfate from that originating from anthropogenic activities, such as the burning of fossil fuels. copernicus.org

Oxygen Isotopes: The triple oxygen isotope signatures (δ¹⁸O and Δ¹⁷O) of MSA provide detailed insights into the specific chemical reactions and oxidants involved in its formation from DMS. acs.org The isotopic composition of the oxygen atoms in the sulfonate group is determined by the oxidizing species (e.g., hydroxyl radical, ozone) and environmental conditions during the atmospheric transformation of DMS. This allows for a more detailed understanding of DMS oxidation chemistry in remote marine regions. acs.org

Studies in polar regions have utilized MSA concentrations in ice and firn cores as a proxy record for past marine biological activity and its relationship to climate change. cambridge.org For instance, analysis of a firn core from King George Island, Antarctica, revealed a mean MSA concentration of 0.17 μeq L⁻¹, with peaks in summer and autumn corresponding to periods of higher biological productivity. cambridge.org

The ratio of MSA to non-sea-salt sulfate (MSA/nss-SO₄²⁻) is another critical metric derived from these tracer studies. This ratio can vary significantly with temperature, location, and particle size, providing clues about the dominant DMS oxidation pathways. copernicus.orgnih.gov For example, research in the Finnish Arctic showed higher MSA/nss-SO₄²⁻ ratios in the smallest aerosol particles (Aitken mode), while studies at a California coastal site found the highest ratios in slightly larger particles (0.18–0.56 μm). nih.gov

Table 1: Seasonal MSA Concentrations and Ratios in Tucson, Arizona

This interactive table shows the average concentrations of methanesulfonate (MSA) and the ratio of MSA to non-sea-salt sulfate (nss-SO₄²⁻) during different seasons at a desert location, reflecting the influence of marine air masses. nih.gov

| Season | Average MSA Concentration (ng m⁻³) | Average MSA/nss-SO₄²⁻ Ratio |

|---|---|---|

| Pre-monsoon (May-Jun) | 9.5 ± 5.2 | 0.008 |

| Monsoon (Jul-Sep) | 4.9 ± 2.6 | 0.004 |

| Winter (Nov-Jan) | 2.1 ± 0.7 | 0.004 |

The "mixing state" of an aerosol population describes how chemical species are distributed among individual particles. osti.gov Particles can be "externally mixed," where different particles have different compositions, or "internally mixed," where individual particles contain a mixture of different chemical substances. osti.gov Characterizing the mixing state is crucial for understanding an aerosol's optical properties, hygroscopicity, and potential to act as cloud condensation nuclei (CCN). osti.govacs.org

As a distinct biogenic marker, methanesulfonate is instrumental in elucidating the mixing state of aerosols, particularly in coastal and marine-influenced environments. By identifying which other chemical species are present within the same particles as MSA, scientists can trace the interactions between natural and anthropogenic emissions. acs.orgnih.gov

A study using real-time, single-particle mass spectrometry in Riverside, California, found that MSA, originating from phytoplankton blooms off the coast, was predominantly internally mixed with particle types associated with coastal emissions. acs.orgnih.gov This finding implies that the gaseous methanesulfonic acid partitioned onto existing particles that were already present in the marine and coastal air before being transported inland. acs.orgnih.gov

Further detailed findings from this and other studies have revealed specific mixing states:

Mixing with Anthropogenic Metals: A significant observation was that particles containing vanadium, a tracer for heavy oil combustion from shipping, had elevated levels of MSA compared to particles without vanadium. acs.orgnih.govnih.gov This suggests that anthropogenic emissions can influence the atmospheric processing of biogenic sulfur, potentially through a catalytic role of metals like vanadium in the formation of methanesulfonic acid. acs.orgnih.gov

Mixing with Sea Salt: In marine environments, gaseous methanesulfonic acid can condense onto coarse sea salt particles. nih.gov Size-resolved measurements at a California coastal site showed a secondary peak in the MSA:nss-sulfate ratio in the super-micrometer size range (1-1.8 μm), which coincided with the size distribution of sodium, indicating partitioning onto sea salt. nih.gov

Mixing with Biomass Burning and Urban Pollution: Airborne measurements have shown that MSA levels can be enhanced in urban and agricultural areas and in air masses affected by biomass burning, compared to the marine boundary layer alone. nih.gov This indicates that biogenic sulfur from the ocean can mix with particles from terrestrial and anthropogenic sources, creating complex hybrid aerosols. nih.gov

The analysis of MSA's mixing state provides direct evidence of the atmospheric aging process, where biogenic gases condense onto and react with pre-existing particles from various sources. This information is vital for accurately modeling the impact of aerosols on climate. acs.orgmdpi.com

Table 2: Size-Resolved MSA Data at Coastal and Desert Sites

This interactive table compares the dominant particle size for methanesulfonate (MSA) and the range of the MSA to non-sea-salt sulfate ratio at a coastal and a desert location. nih.gov

| Location | Dominant MSA Aerodynamic Diameter (μm) | MSA Mass in Sub-micrometer Particles | MSA/nss-SO₄²⁻ Ratio Range |

|---|---|---|---|

| Marina, CA (Coastal) | 0.32 - 0.56 | 95% | 0.01 - 0.11 |

| Tucson, AZ (Desert) | 0.32 - 0.56 | 84% | up to 0.02 |

Advanced Analytical Characterization and Quantification Methodologies

Spectroscopic Investigations of Molecular Structure and Coordination

Spectroscopic techniques are paramount in elucidating the structural details of sodium methanesulfonate (B1217627). By probing the vibrational modes of the molecule, these methods provide insights into its coordination environment.

A combination of Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectroscopies offers a comprehensive view of the vibrational modes of the methanesulfonate ion. nih.govroyalsocietypublishing.org In a study of various metal methanesulfonates, including the sodium salt, these techniques were used in conjunction with periodic density functional theory (DFT) to analyze the different complexation modes of the methanesulfonate ion. nih.govroyalsocietypublishing.orgresearchgate.net

The 18 internal modes of the isolated methanesulfonate ion, assuming C₃ᵥ symmetry, can be categorized as C–H stretch, H–C–H bend, methyl rock, S=O stretch, O=S=O bend, C–S stretch, sulfonate rock, and C–S torsion. nih.gov The INS, Raman, and infrared spectra of sodium methanesulfonate show striking similarities to those of cesium methanesulfonate, although the sodium spectra exhibit greater intricacy due to a more complex crystal structure. nih.gov The calculated INS spectrum for sodium methanesulfonate shows excellent agreement with the experimental spectrum. nih.gov

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been employed to study the hygroscopic properties of sodium methanesulfonate at temperatures relevant to the lower troposphere. nih.govacs.org This technique allows for the monitoring of changes in the integrated absorbance of water peaks as well as shifts in the peak position and shape of the symmetric and asymmetric vibrational modes of the CH₃SO₃⁻ group. nih.govacs.org

The following table summarizes key vibrational modes for sodium methanesulfonate observed across different spectroscopic techniques.

| Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Reference |

| SO₃²⁻ stretching | Raman | ~1050-1100 | cambridge.org |

| CH₃ symmetric stretching | Raman | ~2930-2950 | cambridge.org |

| CH₃ asymmetric stretching | Raman | ~3010-3030 | cambridge.org |

| Asymmetric S-O stretch | Infrared | Splitting observed | nih.govresearchgate.netnih.gov |

| SO₃ symmetric stretch | Raman | ~1050 | nih.gov |

Vibrational spectroscopy is a powerful tool for distinguishing between different coordination modes of the methanesulfonate ion. nih.govroyalsocietypublishing.org A key finding is that the transition energies of the modes associated with the methyl group (C–H stretches and deformations, methyl rock, and torsion) are largely independent of the coordination mode. nih.govroyalsocietypublishing.orgnih.gov Similarly, the SO₃ modes in the Raman spectra show minimal variation. nih.govroyalsocietypublishing.orgresearchgate.netnih.gov

However, the infrared spectra provide a clear distinction between the ionic (uncoordinated) and coordinated forms of the methanesulfonate ion. nih.govroyalsocietypublishing.orgresearchgate.netnih.gov This is primarily observed as a splitting of the asymmetric S–O stretch modes of the SO₃ moiety. nih.govresearchgate.netnih.gov While this splitting effectively indicates coordination, further differentiation between specific coordination modes like unidentate, bidentate, or pentadentate is not readily achievable with the current data and requires a larger dataset of compounds with known structures and spectra. nih.govresearchgate.netnih.gov In the case of lithium methanesulfonate, a clear splitting of the asymmetric S-O stretch mode in the infrared spectrum indicates a bonding interaction, whereas the absence of this splitting in potassium methanesulfonate is consistent with a purely ionic compound. nih.gov

Vibrational Spectroscopy: Infrared (IR), Raman, and Inelastic Neutron Scattering (INS)

Mass Spectrometric Techniques for Detection and Identification

Mass spectrometry offers high sensitivity and specificity for the detection and identification of sodium methanesulfonate, particularly in complex samples like atmospheric aerosols and for trace impurity analysis.

Single-particle mass spectrometry techniques are instrumental in the real-time chemical characterization of individual aerosol particles. researchgate.netnih.gov Laser Microprobe Mass Analysis (LAMMA) has been utilized for the single-particle analysis of marine aerosols. vliz.be Since free methanesulfonic acid is volatile under the vacuum conditions of LAMMA, its detection as a nonvolatile salt is inferred. vliz.be The LAMMA spectra of aerosol samples containing methanesulfonate align with the fingerprint spectra of sodium methanesulfonate and ammonium (B1175870) methanesulfonate. vliz.be This suggests that in marine aerosols, methanesulfonic acid is present as a nonvolatile salt. vliz.be

Direct Analysis in Real Time (DART) mass spectrometry is another atmospheric pressure ionization technique suitable for the in situ chemical analysis of organic aerosols. cncb.ac.cn The process involves introducing a stream of aerosol particles into the ionization region between the ion source and the mass spectrometer's atmospheric inlet. cncb.ac.cn The mechanism is believed to involve the desorption of gas-phase molecules from the aerosol surface prior to ionization. cncb.ac.cn

For the analysis of trace-level genotoxic impurities like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) in pharmaceutical substances, derivatization techniques are often employed to enhance detection by mass spectrometry. chromatographyonline.comacs.org One approach involves derivatizing the sample with reagents like pentafluorothiophenol, followed by analysis using headspace gas chromatography-mass spectrometry (GC-MS). chromatographyonline.com Another method uses 2,4-dinitrophenylhydrazine (B122626) (DNPH) as a derivatizing agent with detection by liquid chromatography-mass spectrometry (LC-MS) using electrospray ionization in negative ion monitoring mode. chromatographyonline.com

A novel method for testing MMS, ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IPMS) in active pharmaceutical ingredients (APIs) involves headspace single drop microextraction (HS-SDME). nih.gov In this method, sodium iodide is added to the sample to derivatize the methanesulfonates into more volatile iodoalkanes, which are then extracted and further derivatized with N,N-diethyldithiocarbamate (DDTC) for analysis by high-performance liquid chromatography with ultraviolet detection (HPLC-UV). nih.gov

Single-Particle Mass Spectrometry (LAMMA, DART-MS) for Aerosol Analysis

Chromatographic Separation and Detection

Chromatographic techniques are widely used for the separation and quantification of sodium methanesulfonate and related compounds.

High-performance liquid chromatography (HPLC) is a versatile method for the analysis of methanesulfonates. For instance, sodium hydroxymethanesulfonate can be analyzed using a reverse-phase (RP) HPLC method with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com For the trace analysis of genotoxic impurities like MMS and EMS, a derivatization HPLC-UV method has been developed. mdpi.comresearchgate.net This involves using a derivatizing agent such as sodium dibenzyldithiocarbamate (B1202937) to enhance the UV sensitivity of the analytes. mdpi.comresearchgate.net The separation is typically achieved on a C18 column with a mobile phase of ammonium acetate (B1210297) and acetonitrile. mdpi.comgoogle.com

Ion chromatography (IC) is another powerful technique for the determination of methanesulfonate. reagecon.com It is particularly useful for analyzing methanesulfonic acid in various matrices, including busulfan (B1668071) drug substances and workplace air. thermofisher.comuzh.ch The method typically involves separation on an anion exchange column followed by suppressed conductivity detection. thermofisher.comgoogle.com Capillary ion chromatography, sometimes coupled with mass spectrometry, has been successfully applied to determine methanesulfonate in small-volume samples like Antarctic ice and snow. rsc.org A method for determining methyl methanesulfonate involves its hydrolysis under alkaline conditions to methanesulfonic acid, which is then detected by ion chromatography. google.com

The following table provides a summary of chromatographic conditions used for the analysis of methanesulfonate and related compounds.

| Analyte | Chromatographic Technique | Column | Mobile Phase/Eluent | Detection | Reference |

| Sodium hydroxymethanesulfonate | RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.com |

| Methyl/Ethyl Methanesulfonate (derivatized) | HPLC-UV | SunFire C18 | 5 mM Ammonium Acetate, Acetonitrile | UV (280 nm) | mdpi.com |

| Methanesulfonic Acid | Ion Chromatography | Dionex IonPac AS11-HC | - | Suppressed Conductivity | thermofisher.com |

| Methanesulfonate | Capillary Ion Chromatography-MS | - | - | Mass Spectrometry | rsc.org |

| Methyl Methanesulfonate (as methanesulfonic acid) | Ion Chromatography | Anion Exchange | - | Conductivity | google.com |

High-Performance Liquid Chromatography (HPLC) Coupled with Derivatization

Physical Characterization Techniques for Aerosol Particles

Sodium methanesulfonate is a significant component of atmospheric aerosols, particularly in marine environments where it originates from the oxidation of dimethyl sulfide (B99878) (DMS). vliz.beacs.org Understanding the physical properties of these aerosol particles is crucial for atmospheric modeling and for their use as calibration standards.

The effective density of an aerosol particle is a critical parameter required for the calibration of aerosol mass spectrometers and for estimating properties like hygroscopic growth factors. tandfonline.com Sodium methanesulfonate particles are frequently used as a calibration standard, representing aerosols derived from marine biogenic sources. researchgate.net

High-accuracy measurements have been performed to determine the effective density of sodium methanesulfonate nanoparticles. tandfonline.com In a key study, a tandem system comprising a Centrifugal Particle Mass Analyzer (CPMA) and a Scanning Mobility Particle Sizer (SMPS) was used. tandfonline.com This CPMA-SMPS setup allows for the direct measurement of particle mass and mobility-equivalent diameter, from which the effective density can be calculated. The research determined the effective density of sodium methanesulfonate to be 1474 ± 13 kg m⁻³. tandfonline.comresearchgate.net This precise value is essential for accurately calibrating instruments that measure aerosol mass and for studies investigating the physicochemical properties of atmospheric nanoparticles. tandfonline.comresearchgate.net

Table 3: Effective Density of Sodium Methanesulfonate Aerosol Particles

| Compound | Measurement Technique | Effective Density (kg m⁻³) | Significance | Reference |

|---|---|---|---|---|

| Sodium Methanesulfonate | CPMA-SMPS | 1474 ± 13 | Calibration of aerosol mass spectrometers, proxy for marine aerosol | tandfonline.comresearchgate.net |

Micro-Fourier Transform Infrared (Micro-FTIR) spectroscopy is a valuable non-destructive technique for analyzing the chemical composition of individual aerosol particles. mdpi.com It provides information on the functional groups present in the particles, which helps in identifying their chemical makeup. aaqr.orgresearchgate.net This technique has been applied to characterize atmospheric aerosols, including those containing methanesulfonate. nih.govplymsea.ac.uk

In studies of marine and polar aerosols, methanesulfonate (CH₃SO₃⁻) is often found internally mixed with sea salt. nih.govtandfonline.com FTIR spectra of particles containing methanesulfonate show characteristic absorption peaks associated with the sulfonate group (SO₃). researchgate.net Specifically, asymmetric and symmetric stretching modes of the SO₃ group are readily identifiable. researchgate.net These spectral signatures allow for the confirmation of methanesulfonate in single particles. nih.gov

While the presence of water can interfere with FTIR analysis due to strong absorbance, the technique is highly effective for dried particle samples collected on suitable substrates like PTFE filters. mdpi.com By analyzing the infrared spectra, researchers can distinguish between different sulfur species, such as methanesulfonate and non-sea-salt sulfate (B86663), and investigate the chemical transformation of aerosols in the atmosphere. nih.govtandfonline.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and vibrational properties of sodium methanesulfonate (B1217627).

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It has been successfully applied to sodium methanesulfonate to support experimental spectroscopic data. nih.govroyalsocietypublishing.org

Researchers have used periodic DFT calculations to assign the vibrational modes observed in infrared, Raman, and inelastic neutron scattering (INS) spectra of sodium methanesulfonate. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org These calculations help to visualize the atomic motions associated with each vibrational frequency. nih.govroyalsocietypublishing.org For the methanesulfonate ion (CH₃SO₃⁻), which has C₃ᵥ symmetry, the 18 internal vibrational modes can be classified as follows: C–H stretch, H–C–H bend, methyl rock, S=O stretch, O=S=O bend, C–S stretch, sulfonate rock, and C–S torsion. nih.govroyalsocietypublishing.org The assignments are based on the visualization of the modes from the DFT calculations. nih.gov

The electronic structure of sodium metal has been studied using a combination of the local density approximation and dynamical mean-field theory (LDA+DMFT), which provides insights into the correlated electron system. aps.org While this study focuses on the elemental form, the theoretical frameworks are foundational for understanding the electronic interactions in its compounds, including sodium methanesulfonate. Further theoretical calculations at the sulfur K-edge using DFT have been employed to interpret and assign peaks in experimental X-ray Absorption Near Edge Structure (XANES) spectra, providing information on coordination, pH, and hydrogen bonding. diva-portal.org

Table 1: Calculated Vibrational Modes of the Methanesulfonate Ion

| Vibrational Mode | Symmetry |

|---|---|

| C–H stretch | A₁ + E |

| H–C–H bend | A₁ + E |

| Methyl rock | E |

| S=O stretch | A₁ + E |

| O=S=O bend | A₁ + E |

| C–S stretch | A₁ |

| Sulfonate rock | E |

| C–S torsion | A₂ |

This table is based on data from a study assuming C₃ᵥ symmetry for the methanesulfonate ion. nih.govroyalsocietypublishing.org

Computational chemistry plays a crucial role in predicting the course of chemical reactions involving sodium methanesulfonate. Theoretical models can map out potential reaction pathways, identify the high-energy transition states that must be overcome, and calculate the kinetic barriers (activation energies) that govern the reaction rates.

For instance, studies on the heterogeneous oxidation of sodium methanesulfonate by hydroxyl (OH) radicals have shown that the methanesulfonate ion (CH₃SO₃⁻) tends to fragment into formaldehyde (B43269) (HCHO) and a sulfite (B76179) radical (SO₃•⁻). researchgate.netacs.org Kinetic measurements revealed that methanesulfonic acid reacts faster with OH radicals than its sodium salt, with effective OH uptake coefficients of 0.45 ± 0.14 and 0.20 ± 0.06, respectively. researchgate.netacs.org This difference in reactivity is partly attributed to the higher hygroscopicity of sodium methanesulfonate, where an increased coverage of water molecules on the surface may reduce the reactive collision probability between the methanesulfonate ion and OH radicals. acs.org

DFT calculations have also been used to investigate the deactivating effect of the sulfonate group in oxidation reactions. Sulfonates generally show higher energy barriers (ΔG‡) and bond dissociation energies for hydrogen abstraction compared to alkyl sulfates, indicating a stronger deactivating effect of the –SO₃⁻ group. acs.org Additionally, the kinetics of sulfonate ester formation from methanesulfonic acid and alcohols have been modeled to predict reaction rates at different temperatures. enovatia.com While these studies may not directly involve the sodium salt in the initial reaction, the fundamental understanding of the methanesulfonate moiety's reactivity is transferable.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Mode Assignments

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of complex processes in condensed phases and at interfaces.

MD simulations have been employed to investigate the behavior of sodium methanesulfonate in heterogeneous systems, such as at the air-water interface and in mixed particles. These simulations revealed that in mixed sodium methanesulfonate/sodium chloride particles, the dry particles are composed of a sodium chloride core surrounded by a sodium methanesulfonate shell. cas.czrsc.org

Furthermore, MD simulations, in conjunction with experimental techniques like dielectric relaxation spectroscopy, have been used to study the binding of anions, including methanesulfonate, to the interface of zwitterionic micelles. nih.gov The results suggest that specific ion effects on these micelles are not primarily due to changes in interfacial hydration but rather depend on specific interactions between the headgroups and the anions. nih.gov The surfactant properties of methanesulfonate ions and their accumulation at the surface of wet, deliquesced particles have also been assessed using MD simulations. cas.czrsc.org

MD simulations are valuable for understanding the behavior of sodium methanesulfonate in solution and its role in molecular transport phenomena. Studies have explored the influence of solutes like sodium methanesulfonate on the properties of membranes used in applications such as direct methanol (B129727) fuel cells. nih.gov These simulations can determine properties like the diffusion coefficients of water and methanol through the membrane, providing insights into membrane performance. nih.gov

Simulations of mixed sodium methanesulfonate-sodium chloride particles have shown a two-step deliquescence process. First, the sodium methanesulfonate shell takes up water at around 69% relative humidity, followed by the deliquescence of the sodium chloride core at approximately 75% RH. cas.czrsc.org The development of robust simulation workflows, sometimes utilizing neural network potentials, allows for the accurate modeling of complex mixtures and reactions in the condensed phase, including systems containing methanesulfonic acid, a precursor to sodium methanesulfonate. epfl.ch

Modeling Interfacial Interactions and Layered Structures in Heterogeneous Systems

Theoretical Modeling of Ligand-Material Interactions

The interaction of the methanesulfonate anion as a ligand with various materials is an area of active research, with theoretical modeling providing key insights.

Recent studies have focused on the use of sodium methanesulfonate as a surface ligand for perovskite quantum dots (PQDs), which are promising materials for light-emitting devices. acs.org Theoretical and experimental work has shown that the S=O groups of the methanesulfonate ligand effectively interact with the perovskite components, leading to improved surface morphology, enhanced radiative recombination efficiency, and better carrier mobility in the PQD films. acs.org The effectiveness of a ligand for passivating defects on material surfaces depends on factors like its size, charge distribution, and orientation, all of which can be investigated through theoretical modeling. researchgate.net The goal is to identify the most effective ligand for specific types of defects, which requires a combination of experimental and theoretical approaches. researchgate.net

Understanding S=O Group Interactions in Advanced Materials Architectures